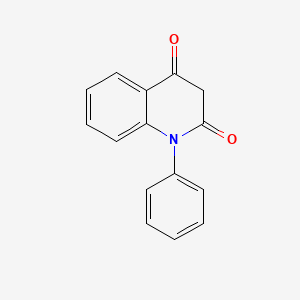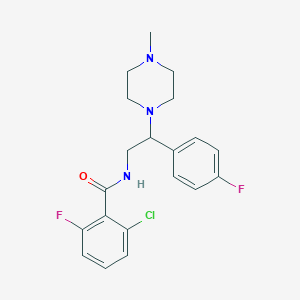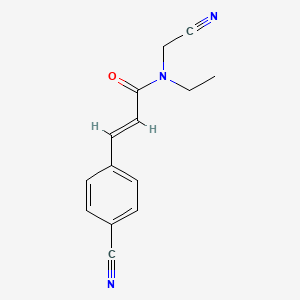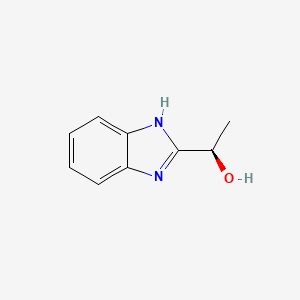
1-phenylquinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Zirconium nanoparticles (ZrO2 NPs) have been utilized for the multi-component synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives. These derivatives showed significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Jadhav, Sarkate, Raut, & Shinde, 2017).
Electrochemical Applications
- The electrochemical behavior of 1,10-phenanthroline (a related compound) on multiwalled carbon nanotube surfaces has been studied. This research highlights the potential of 1-phenylquinoline-2,4(1H,3H)-dione derivatives in electrochemical sensors and devices, particularly for the recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Antimycobacterial Activity
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been shown to possess antimycobacterial activity. This suggests their potential use in the development of new treatments for tuberculosis and other mycobacterial infections (Waisser et al., 2001).
Crystallography and Structural Analysis
- Crystallographic studies of 1-phenylquinoline-2,4(1H,3H)-dione derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Synthesis Methods and Applications
- Novel synthesis methods have been developed for various derivatives of 1-phenylquinoline-2,4(1H,3H)-dione. These methods are significant for creating new compounds with potential biological activities (Ozerov & Novikov, 2018).
Antitumor Evaluation
- Some derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have shown promising results in antitumor evaluations. This indicates their potential use in the development of new anticancer drugs (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).
Applications in Organic Synthesis
- The compound's derivatives have been used in organic synthesis, such as in the Copper(I)-catalyzed [3+2] cycloaddition reactions. This highlights its versatility in synthetic organic chemistry (Kafka et al., 2011).
Chemical Reactivity Studies
- Research has been conducted on the reactivity of 1-phenylquinoline-2,4(1H,3H)-dione derivatives under various conditions. This information is crucial for understanding and predicting its behavior in different chemical environments (Mrkvička, Rudolf, Lyčka, & Klásek, 2011).
Enzyme Inhibition Research
- Some 3-phenylsulfonylquinazoline-2,4-dione derivatives, related to 1-phenylquinoline-2,4(1H,3H)-dione, have been identified as potent inhibitors of human heart chymase. This discovery is significant in the field of enzyme inhibition and pharmaceutical research (Fukami et al., 2000).
Agricultural Chemistry
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been explored as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors in agricultural chemistry. This points to its potential use in developing new herbicides (He et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-phenylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPPHHQPBWHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylquinoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)


![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)

![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)